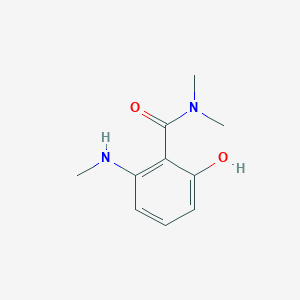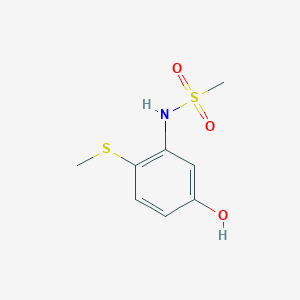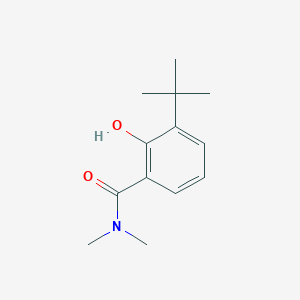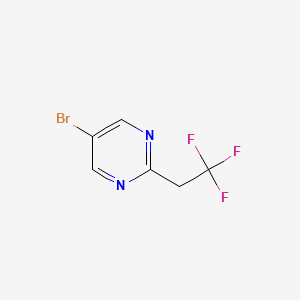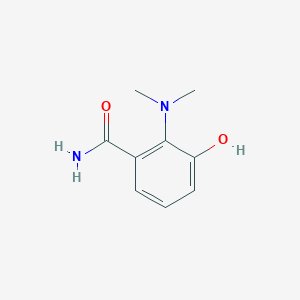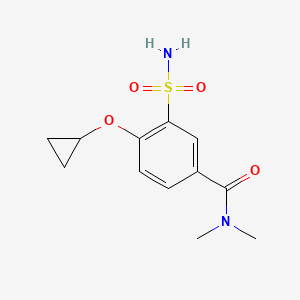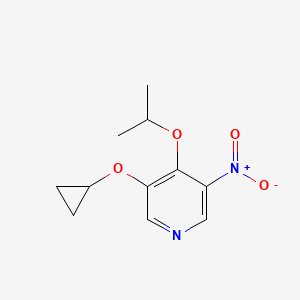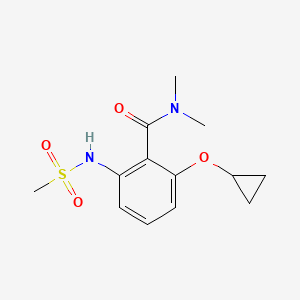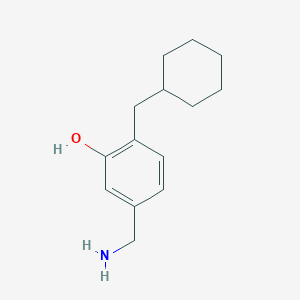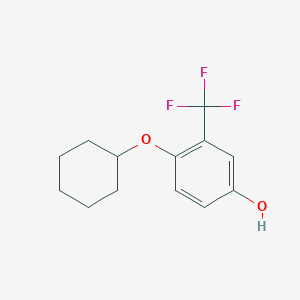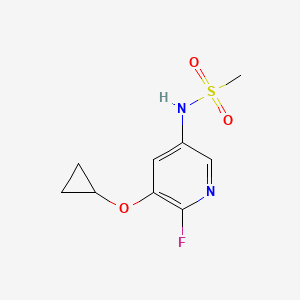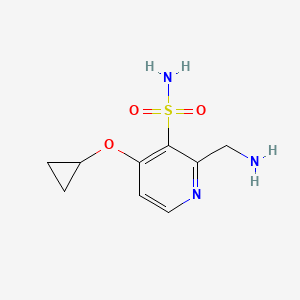
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide is an organic compound that features a unique combination of functional groups, including an aminomethyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide typically involves multi-step organic reactionsThe cyclopropoxy group can be introduced via cyclopropanation reactions, and the sulfonamide group is typically added through sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The choice of solvents and purification methods such as recrystallization or chromatography also plays a crucial role in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the sulfonamide group can produce primary amines .
Applications De Recherche Scientifique
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Lacks the cyclopropoxy and sulfonamide groups, making it less versatile in certain applications.
Aminomethyl propanol: Contains an aminomethyl group but lacks the pyridine ring and sulfonamide group, limiting its use in medicinal chemistry
Uniqueness
The presence of the cyclopropoxy group adds steric hindrance, which can influence the compound’s interactions with biological targets, while the sulfonamide group provides additional sites for hydrogen bonding and electrostatic interactions .
Propriétés
Formule moléculaire |
C9H13N3O3S |
|---|---|
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-5-7-9(16(11,13)14)8(3-4-12-7)15-6-1-2-6/h3-4,6H,1-2,5,10H2,(H2,11,13,14) |
Clé InChI |
DWGKLHLFZJIFJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C(=NC=C2)CN)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


